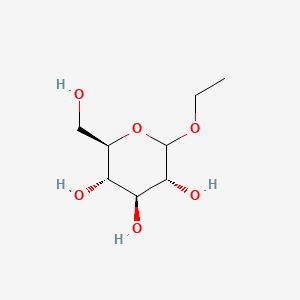

Ethyl D-glucopyranoside

説明

Significance of Glucopyranoside Structures in Bioorganic Chemistry

Bioorganic chemistry integrates organic chemistry and biochemistry to study biological processes using chemical principles. vu.lt Within this field, glucopyranosides—and carbohydrates in general—are of paramount importance. ajchem-a.com Carbohydrates are fundamental macromolecules in nature that, beyond providing metabolic energy, are crucial for maintaining cell-to-cell interactions and other vital biological functions. ajchem-a.com

Glucopyranoside structures are central to many biological molecules and processes:

Energy Storage: Glucose, the core of glucopyranosides, is a primary energy source for living organisms.

Structural Components: Polysaccharides composed of glucose units, such as cellulose (B213188) and chitin, provide structural integrity to plants and fungi, respectively.

Cellular Recognition: Glycosides, as part of glycoproteins and glycolipids on cell surfaces, play critical roles in cellular recognition, signaling, and immune responses.

Bioactive Molecules: Many naturally occurring compounds, including a significant number of pharmaceuticals and toxins, are glycosides. The sugar moiety (glycone) often enhances the solubility and bioavailability of the active non-sugar part (aglycone).

Synthetic Building Blocks: In bioorganic chemistry, simple glucopyranosides serve as readily available, chiral starting materials for the synthesis of complex biologically active molecules and their derivatives for medicinal chemistry research. ajchem-a.comajchem-a.com The study of their synthesis and reactivity, including the formation of the glycosidic bond, is a foundational aspect of the discipline. vu.ltmasterorganicchemistry.com

Overview of Research Trajectories for Ethyl D-Glucopyranoside

Research on this compound has progressed along several distinct trajectories, leveraging its simple structure to explore fundamental and applied concepts in chemistry and biology.

Chemical Synthesis and Method Development: A significant area of research focuses on the efficient synthesis of this compound. This includes optimizing classic methods like Fischer glycosidation and exploring heterogeneous catalysts, such as silica-supported sulfonic acid, which can produce the compound from glucose in high yield. rsc.org Research also delves into creating derivatives, such as galloyl-substituted ethyl glucopyranosides, for further study. researchgate.net

Enzymatic and Biotechnological Research: The enzymatic synthesis of this compound is a major research focus, often achieving high selectivity and yields that are difficult to obtain through purely chemical methods. For instance, α-glucosyl transferase from Xanthomonas campestris has been used for the selective and high-yield production of ethyl α-D-glucopyranoside. researchgate.netnih.gov These enzymatic studies are crucial for understanding the mechanisms of glycoside hydrolases and glycosyltransferases, which are key enzyme classes in carbohydrate metabolism. The compound serves as a simple substrate to probe enzyme activity and stereoselectivity.

Applications in Material Science: The amphiphilic nature of alkyl glycosides, including this compound, makes them subjects of interest in the production of surfactants and emulsifiers.

Biological and Pre-clinical Research: this compound is used as a tool in biological studies. It has been identified as a chemoattractant for certain bacteria, aiding research into microbial behavior and chemotaxis. Furthermore, ethyl α-D-glucopyranoside, found in sake, has been investigated for its effects on skin. Studies have shown it can increase the proliferation of normal human dermal fibroblasts and enhance the production of collagen I. researchgate.net These findings suggest its potential role in maintaining skin homeostasis. researchgate.net

Historical Context of this compound Research

The research history of this compound is intrinsically linked to the foundational discoveries in glycoside chemistry during the late 19th and early 20th centuries.

The groundwork was laid in 1870 when M.A. Colley reported the synthesis of "acetochlorhydrose" (an acetylated glycosyl chloride) from the reaction of dextrose with acetyl chloride. This was a pivotal step in demonstrating that carbohydrates could be chemically modified to form reactive intermediates suitable for creating glycosidic bonds. nih.gov Following this, in 1879, Arthur Michael successfully prepared crystallizable aryl glycosides using Colley's intermediates.

A revolutionary breakthrough came in 1893 when Emil Fischer developed a direct method for synthesizing alkyl glycosides. wikipedia.org The Fischer glycosidation involves reacting a sugar like glucose with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. wikipedia.org This equilibrium process provided the first straightforward and systematic route to compounds like this compound, establishing the theoretical framework for glycoside chemistry.

Further refinement in stereoselective synthesis came in 1901 with the Koenigs-Knorr reaction . wikipedia.org This method utilized a glycosyl halide with a participating protecting group at the C2 position, which reacts with an alcohol in the presence of a silver or mercury salt promoter. wikipedia.orgresearchgate.net This approach offered greater control over the stereochemistry of the newly formed glycosidic bond, typically yielding a 1,2-trans product due to anchimeric assistance from the C2 substituent. wikipedia.org These pioneering synthetic methods established the chemical foundation upon which all modern research and production of this compound are based.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₆ | atamanchemicals.combiosynth.com |

| Molecular Weight | 208.21 g/mol | atamanchemicals.combiosynth.com |

| IUPAC Name (α-anomer) | (2S,3S,4S,5S,6S)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| IUPAC Name (β-anomer) | 2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | foodb.ca |

| CAS Number (α-anomer) | 19467-01-7 | |

| CAS Number (β-anomer) | 3198-49-0 | |

| Density | ~1.404 g/cm³ | atamanchemicals.combiosynth.com |

| Boiling Point | ~395.1 °C | atamanchemicals.combiosynth.com |

| Flash Point | ~192.7 °C | atamanchemicals.combiosynth.com |

| Polar Surface Area | 99.38 Ų | foodb.caatamanchemicals.com |

| Water Solubility | 590 g/L (Predicted) | foodb.ca |

Selected Research Findings on Ethyl α-D-glucopyranoside (α-EG)

| Research Focus | Finding | Concentration | Source(s) |

| Enzymatic Synthesis | Production of 260 mM α-EG in one batch using XgtA enzyme and glucose isomerase. | 54.1 g/L | researchgate.netnih.gov |

| Dermal Fibroblast Proliferation | Increased proliferation of Normal Human Dermal Fibroblasts (NHDF) by 121.0%. | 0.48 μM | researchgate.net |

| Collagen I Production | Increased production of Collagen I by NHDF by 159.6%. | 0.048 μM | researchgate.net |

| Gene Expression (COL1A1) | Increased transcript levels of the COL1A1 gene by 152.4%. | 0.48 μM | researchgate.net |

| Gene Expression (FGF-1) | Increased mRNA expression of Fibroblast Growth Factor 1 by 148.8%. | 4.8 μM | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Production of Ethyl D Glucopyranoside

Chemical Synthesis Routes

Chemical methods for synthesizing ethyl D-glucopyranoside primarily rely on the formation of a glycosidic bond between D-glucose and ethanol (B145695). These reactions can be catalyzed by acids or employ activated glucose derivatives to facilitate the reaction.

Acid-Catalyzed Glycosylation of D-Glucose with Ethanol

The direct acid-catalyzed reaction of D-glucose with ethanol, a process known as Fischer glycosylation, is a fundamental method for producing this compound. nih.govmasterorganicchemistry.com This reaction involves the protonation of the anomeric hydroxyl group of glucose, which then leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. A subsequent nucleophilic attack by ethanol on this intermediate leads to the formation of the ethyl glycoside. This process typically yields a mixture of α- and β-anomers in both pyranoside and the kinetically favored furanoside forms. iyte.edu.tr The furanosides can then isomerize to the more stable pyranoside products. iyte.edu.tr

The reaction is reversible and can be influenced by various factors, including the type of acid catalyst and reaction conditions. rsc.org For instance, treating D-glucose with ethanol in the presence of an acid catalyst like sulfuric acid is a common approach. masterorganicchemistry.com The use of certain organic acid additives, such as furandicarboxylic acid (FDCA), has been shown to improve the yield of n-decyl monoglucosides and reduce coloration in the final product when reacting D-glucose with decanol (B1663958) in the presence of sulfuric acid. researchgate.net

Glycosylation Reactions Utilizing Thioglycoside and Imidate Donors

More advanced synthetic strategies for glycosylation involve the use of glycosyl donors with leaving groups that can be activated under specific conditions. Thioglycosides and imidates are prominent examples of such donors, offering stability and tunable reactivity. While direct examples for the synthesis of simple this compound using these donors are less common in readily available literature, the principles are well-established in carbohydrate chemistry for the formation of more complex glycosides.

For instance, derivatives of this compound can be synthesized using thioglycoside activation. An example is the activation of ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside with benzyl (B1604629) 2,2,2-trichloroacetimidate under mild alkylation conditions to form disaccharides. Thioglycosides are valued for their stability and can be activated by a variety of thiophilic promoters. rsc.org Gold(III) chloride has been demonstrated as an effective catalyst for activating thioglycoside donors at room temperature with low catalyst loading. rsc.org

Imidate donors, such as trichloroacetimidates, are also powerful tools in glycosylation. SFox imidates, a class of thioimidates, can be activated by either catalytic or stoichiometric amounts of a Lewis or protic acid. nih.gov The pyrimidinyloxy group, derived from 2-chloropyrimidine, has also been shown to be an excellent leaving group in glycosylation reactions. sci-hub.se

Regioselective Synthesis Strategies

Achieving regioselectivity in the synthesis of glycoside derivatives is crucial for creating complex molecules with specific functionalities. This involves selectively protecting and deprotecting the hydroxyl groups of the glucose molecule. While specific strategies for the regioselective synthesis of this compound are not extensively detailed, methods applied to similar glucosides, such as methyl α-D-glucopyranoside, provide insight into the approaches used.

Direct acylation is a common method for achieving regioselectivity. For example, the reaction of methyl α-D-glucopyranoside with hexanoyl chloride in pyridine (B92270) can lead to the formation of a 2,6-di-O-glucopyranoside derivative. nih.gov The use of organotin intermediates, such as dibutylstannylene acetals, allows for highly regioselective substitution of diols and polyols. mdpi.com For instance, reacting methyl 4,6-O-benzylidene-α-D-glucopyranoside with dibutylstannylene forms an intermediate that can then react regioselectively with acyl chlorides. mdpi.comscispace.com

The choice of acetylating agent and reaction conditions can also influence regioselectivity. For methyl β-D-glucopyranoside, using acetic anhydride (B1165640) or acetyl chloride can lead to different mono-hydroxylated products. rsc.org

Application of Heterogeneous Catalysts in Synthesis

To overcome the challenges associated with homogeneous catalysts, such as difficulty in separation and recycling, heterogeneous catalysts have been developed for the synthesis of alkyl glucosides. A silica-supported sulfonic acid catalyst has been effectively used for the synthesis of this compound from glucose in ethanol. rsc.orgresearchgate.net This method resulted in a high yield of 91.7% for this compound. rsc.orgresearchgate.net The catalyst was also noted to be reusable without significant loss of activity. rsc.org

Other heterogeneous catalysts, such as tungstophosphoric acid (TPA) incorporated into mesoporous silica (B1680970) (TPA-SBA-15), have shown high glucose conversions (over 99%) and butyl glucoside yields (over 95%). iyte.edu.tr The effectiveness of these catalysts is often attributed to their acidity, structure, and pore size. iyte.edu.tr Metal salts like AlCl₃ and CrCl₃ have also been investigated, with some showing activity in the isomerization of glucose to fructose, which can then be converted to other products, while sulfate (B86663) salts were found to be inactive for producing 5-ethoxymethylfurfural from glucose, instead yielding ethyl glucoside as the major product with around 80% yield. mdpi.com

Enzymatic and Biocatalytic Production

Enzymatic methods offer a highly selective and efficient alternative to chemical synthesis for the production of this compound, often yielding a single anomer and avoiding the need for protecting groups and the generation of unwanted by-products. researchgate.netnih.gov

Alpha-Glucosylation of Ethanol by Alpha-Glucosyl Transfer Enzymes (e.g., Xanthomonas campestris XgtA)

The α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris WU-9701 is a notable biocatalyst for the production of ethyl α-D-glucopyranoside. researchgate.netnih.gov This enzyme exhibits high α-glucosylation activity towards alcoholic compounds, using maltose (B56501) as an α-glucosyl donor. researchgate.net A key advantage of this method is its high selectivity; only one form of ethyl glucopyranoside, identified as ethyl α-D-glucopyranoside, is produced, with no detectable formation of other glucosylated products like maltotriose (B133400) or ethylmaltoside. researchgate.netnih.gov

Under standard reaction conditions, a significant yield of ethyl α-D-glucopyranoside can be achieved. For example, with 0.80 M ethanol and 1.2 M maltose, 180 mM (37.5 g/L) of ethyl α-D-glucopyranoside was produced in an 80-hour batch production. nih.gov The production can be further enhanced by the addition of glucose isomerase, which helps to reduce the concentration of glucose, a product that can inhibit the reaction. researchgate.netnih.gov With the combined action of XgtA and glucose isomerase, the production of ethyl α-D-glucopyranoside reached as high as 260 mM (54.1 g/L) in a 100-hour batch production. researchgate.netnih.gov The enzyme from Xanthomonas campestris has also been used for the selective production of various other alkyl α-glucosides. nih.gov

Beta-Glucosidase-Mediated Synthesis from Glucose and Ethanol

The enzymatic synthesis of this compound can be effectively achieved using β-glucosidase, which catalyzes the formation of a glycosidic bond between D-glucose and ethanol. Research has demonstrated that β-glucosidase (EC 3.2.1.21) sourced from almonds or various plant seeds, such as Prunus persica, can produce ethyl β-D-glucopyranoside. researchgate.net In one study, this enzymatic β-glycosidation process resulted in a conversion rate of over 60%. researchgate.net

Furthermore, this biocatalytic approach has been integrated into whole-cell systems. Engineered Saccharomyces cerevisiae strains, equipped with a heterologous β-glucosidase, can directly convert cellulose (B213188) into ethanol and ethyl-β-D-glucoside. osti.gov In this "one-pot" biological process, the yeast first breaks down cellulose into glucose and then ferments the glucose to produce ethanol. The expressed β-glucosidase then utilizes this intracellular glucose and ethanol to synthesize ethyl-β-D-glucoside through its transglycosylation activity. osti.gov The formation of the glucoside is observed when ethanol concentrations exceed 30 g/L. osti.gov

Transglucosidation Reactions (e.g., Alcoholysis)

Transglucosidation is a key enzymatic mechanism for synthesizing this compound. In this reaction, a glycosyl group is transferred from a donor molecule to an acceptor, which in this case is ethanol (alcoholysis). This can be mediated by various enzymes, including glycosidases and glycosyltransferases.

Acid-catalyzed alcoholysis represents a chemical counterpart to enzymatic transglucosidation. Studies on the transglucosidation of mthis compound in ethanolic acid and this compound in methanolic acid show that the reactions proceed through the formation of a glucopyranosylium ion intermediate via exocyclic C-O bond cleavage. diva-portal.org

Enzymatically, β-glucosidases exhibit transglycosylation activity, where ethanol acts as a glycosyl acceptor in the presence of a suitable glucose donor. osti.gov A highly selective method involves the use of an α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris. nih.govresearchgate.net This enzyme facilitates the selective α-glucosylation of ethanol using maltose as the glucosyl donor, resulting exclusively in the formation of ethyl α-D-glucopyranoside. nih.govresearchgate.net This highlights the ability of specific transferases to control the stereochemistry of the resulting glycosidic bond.

Optimization of Enzymatic Reaction Conditions and Co-factor Roles

Maximizing the yield and efficiency of the enzymatic synthesis of this compound requires careful optimization of several reaction parameters. Key factors include temperature, pH, water activity, substrate concentrations, and the source of the enzyme. d-nb.info

Low water content is crucial as it shifts the thermodynamic equilibrium of the glycosidase-catalyzed reaction from hydrolysis towards synthesis. nih.gov The choice of solvent is also critical; tertiary alcohols like 2-methyl-2-butanol (B152257) (2M2B) are often used, sometimes in combination with co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of substrates like glucose. mdpi.com

In a notable optimization study for producing ethyl α-D-glucopyranoside using the XgtA enzyme, the reaction rate was found to decrease at high glucose concentrations (above 500 mM). researchgate.net To counteract this substrate inhibition, the enzyme glucose isomerase was introduced as a co-factor or auxiliary enzyme. Glucose isomerase converts glucose to fructose, thereby maintaining a lower glucose concentration in the reaction mixture and sustaining the production rate of the target glucoside. researchgate.net This strategy significantly increased the final product yield. researchgate.net For some biocatalytic reductions, cofactor regeneration systems, such as using glucose and glucose dehydrogenase (GDH) to recycle NADPH, are essential for preparative-scale synthesis. acs.org

| Parameter | Optimal Condition/Value | Enzyme System | Source |

|---|---|---|---|

| Temperature | 45°C | α-glucosyl transfer enzyme (XgtA) | researchgate.net |

| Temperature | 56°C | Aspergillus niger Lipase (B570770) (for sugar esters) | mdpi.com |

| pH | 8.0 | α-glucosyl transfer enzyme (XgtA) | researchgate.net |

| Substrates | 0.80 M ethanol, 1.2 M maltose | α-glucosyl transfer enzyme (XgtA) | researchgate.net |

| Co-factor/Auxiliary Enzyme | Glucose Isomerase | α-glucosyl transfer enzyme (XgtA) | researchgate.net |

| Co-solvent | 20% (v/v) DMSO in 2M2B | Aspergillus niger Lipase (for sugar esters) | mdpi.com |

Genetic Engineering Approaches for Enhanced Biosynthesis (e.g., Saccharomyces cerevisiae)

Genetic engineering, particularly of microorganisms like Saccharomyces cerevisiae, offers a powerful platform for the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.gov By introducing and expressing specific genes, yeast can be transformed into a cell factory for targeted chemical production. frontiersin.orgnih.gov

A prime example is the engineering of an S. cerevisiae strain to co-produce ethanol and ethyl-β-D-glucoside directly from cellulose. osti.gov This was achieved by expressing a β-glucosidase from Neurospora crassa within the yeast. This enzyme possesses the necessary transglycosylation activity to synthesize the glucoside from the glucose and ethanol present within the cell. osti.gov During the simultaneous saccharification and fermentation (SSF) of cellulose, this engineered strain produced 0.06 g of ethyl-β-D-glucoside per gram of cellulose. osti.gov

Further enhancements in yield can be achieved by applying broader metabolic engineering strategies. These include strengthening precursor supply by overexpressing key pathway genes, eliminating feedback inhibition mechanisms, and redirecting metabolic flux away from competing pathways to maximize the carbon flow towards the desired product. frontiersin.orgnih.gov

Comparative Analysis of Synthetic Approaches

Yield, Stereoselectivity, and Efficiency Considerations

Enzymatic Synthesis (β-Glucosidase): Direct synthesis from glucose and ethanol using β-glucosidase can achieve conversions of over 60%. researchgate.net The stereoselectivity is typically high for the β-anomer, as dictated by the enzyme's specificity.

Enzymatic Synthesis (α-Glucosyl Transferase): The use of the XgtA enzyme from Xanthomonas campestris is highly efficient and stereoselective. Under optimized conditions with the aid of glucose isomerase, it can produce up to 260 mM (54.1 g/L) of ethyl α-D-glucopyranoside, with production being exclusive to the α-anomer. researchgate.net

Chemical Synthesis (Acid-Catalyzed Alcoholysis): Acid-catalyzed transglucosidation reactions show some degree of stereoselectivity. The anomer with the inverted configuration relative to the starting material is the predominant initial product, accounting for approximately 59-70% of the mixture, indicating that the eliminated alcohol sterically hinders the approach of the new alcohol from the same side. diva-portal.org

| Synthetic Approach | Reported Yield | Stereoselectivity | Source |

|---|---|---|---|

| β-Glucosidase-mediated | >60% conversion | β-anomer | researchgate.net |

| α-Glucosyl Transferase (XgtA) | Up to 260 mM (54.1 g/L) | Exclusive α-anomer | researchgate.net |

| Acid-Catalyzed Transglucosidation | 59-70% initial product | Favors inverted anomer | diva-portal.org |

| Modified Koenigs-Knorr | Up to 68% | β-anomer | researchgate.net |

| Engineered S. cerevisiae | 0.06 g/g cellulose | β-anomer | osti.gov |

By-product Formation in Synthetic Pathways

A significant advantage of specific enzymatic methods over traditional chemical synthesis is the reduction or elimination of unwanted by-products.

In chemical syntheses, such as the Fischer glycosidation which uses acid and an alcohol, a lack of regioselectivity can lead to a mixture of products. masterorganicchemistry.com The reaction can occur at any of the hydroxyl groups on the glucose molecule, resulting in a complex mixture that is difficult to purify. masterorganicchemistry.com Even in more controlled multi-step chemical syntheses, by-products can arise from side reactions during protection and deprotection steps. rsc.org

Chemical Transformations and Derivatization Studies of Ethyl D Glucopyranoside

Reaction Pathways and Functional Group Interconversions

The chemical reactivity of ethyl D-glucopyranoside is primarily centered around the interconversion of its functional groups, particularly the primary and secondary hydroxyl groups of the glucopyranoside ring. These transformations include oxidation, reduction, and substitution reactions, which are fundamental for creating diverse carbohydrate structures.

Oxidation Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be selectively or non-selectively oxidized to yield carbonyl compounds or carboxylic acids, depending on the reagents and reaction conditions employed.

Selective Oxidation: The primary hydroxyl group at the C-6 position is sterically less hindered and can be selectively oxidized. rsc.org A well-established method for this is using 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) and a co-oxidant like sodium hypochlorite. rsc.orgresearchgate.net This reaction typically yields the corresponding uronic acid derivative. nih.gov For instance, the oxidation of primary hydroxyl groups in methyl α-D-glucopyranoside, a similar glycoside, using TEMPO derivatives results in high yields of the corresponding carboxylic acids. researchgate.net Another approach involves catalytic oxidation. For example, a quinuclidine-mediated electrochemical oxidation has been shown to selectively oxidize the C-3 hydroxyl group of glycopyranosides, offering an alternative to metal-catalyzed methods. nih.govacs.org Palladium-catalyzed oxidation also shows a preference for the C-3 hydroxyl group. nih.gov

Non-Selective Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions, can lead to the oxidation of multiple hydroxyl groups, potentially resulting in the formation of glucuronic acid derivatives or even cleavage of the pyranose ring. The oxidation of methyl β-D-glucopyranoside with Fenton's reagent, a source of hydroxyl radicals, has been shown to produce a mixture of carbonyl compounds resulting from oxidation at C-2, C-3, C-4, and C-6, alongside other degradation products. scispace.com

The table below summarizes various oxidation reactions on glucopyranosides:

| Reactant | Oxidizing Agent/Catalyst | Position of Oxidation | Product |

| Methyl α-D-glucopyranoside | TEMPO/NaOCl | C-6 | Methyl α-D-glucopyranuronic acid |

| Methyl-α-D-glucopyranoside | Quinuclidine (electrochemical) | C-3 | C3-ketosaccharide |

| Methyl β-D-glucopyranoside | Fenton's Reagent | C-2, C-3, C-4, C-6 | Mixture of carbonyl compounds |

Reduction Reactions

Reduction reactions in the context of this compound derivatives typically involve the conversion of carbonyl groups, which may have been introduced through prior oxidation steps, back to hydroxyl groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of a C-3 keto derivative of a glucopyranoside would yield the corresponding alcohol. This process can be stereoselective, potentially leading to the formation of epimers at the reduced carbon center.

Substitution Reactions on the Glucopyranoside Moiety

The hydroxyl groups of the glucopyranoside ring can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including halides, azides, and thiols. For instance, the conversion of a hydroxyl group to a tosylate followed by reaction with a nucleophile like sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to an amine.

Additionally, the ethyl group at the anomeric position can be substituted under specific acidic conditions, although this is less common than reactions involving the hydroxyl groups of the sugar ring.

Regioselective Acylation and Alkylation Strategies

The selective protection of one or more hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling precise modifications at specific positions.

Regioselective Acylation: The primary hydroxyl group at C-6 is the most reactive towards acylation with bulky reagents due to its lower steric hindrance. rsc.org For example, using a bulky acylating agent like pivaloyl chloride allows for the selective acylation of the C-6 position. More recently, enzymatic methods have gained prominence. Immobilized lipases, such as the one from Candida antarctica, have been used for the highly regioselective acylation of this compound at the C-6 position with fatty acids in the absence of a solvent. uni-oldenburg.de This method has been successfully applied on a large scale. uni-oldenburg.de

Regioselective Alkylation: Similar to acylation, the C-6 hydroxyl group can be selectively alkylated using appropriate reagents and conditions. For more complex alkylation patterns, a common strategy involves the use of stannylene acetals. Reacting a diol system within the glucopyranoside with a tin reagent, such as dibutyltin (B87310) oxide, forms a five- or six-membered cyclic acetal. This activates one of the hydroxyl groups, directing subsequent alkylation to that specific position.

The following table details examples of regioselective acylation of this compound:

| Reagent | Catalyst/Method | Position of Acylation | Product |

| Coconut oil fatty acids | Immobilized lipase (B570770) (Candida antarctica) | C-6 | 6-O-Acyl glucopyranoside |

Synthesis of Advanced Glycoside Derivatives

This compound is a valuable building block for the synthesis of more complex carbohydrate structures.

Formation of Complex Glycosides and Carbohydrate Derivatives

By leveraging the chemical transformations discussed above, this compound can be converted into a variety of advanced derivatives. For example, after selective protection and deprotection steps, the free hydroxyl groups can act as glycosyl acceptors in glycosylation reactions. This allows for the formation of disaccharides and oligosaccharides with defined linkages.

Furthermore, derivatives of this compound can be used in the synthesis of glycopolymers and other carbohydrate-based materials. For instance, the lipase-catalyzed reaction of ethyl D-glucoside with cyclic carbonates or lactones leads to the formation of amphiphilic oligomers and polymers, which are biodegradable. uni-oldenburg.de

Development of Azacrown Ethers and Macrocycles from Glucopyranoside Scaffolds

The rigid and chiral structure of glucopyranosides, including this compound, makes them valuable starting materials for the synthesis of complex macromolecules like azacrown ethers and other macrocycles. These compounds are of significant interest due to their potential applications in asymmetric synthesis, catalysis, and as drug delivery systems. mdpi.comresearchgate.net

The synthesis of azacrown ethers often involves utilizing the hydroxyl groups of the glucopyranoside as anchor points for building the macrocyclic ring. For instance, chiral azacrown ethers have been synthesized from (+)-(4,6-O-benzylidene)-O-methyl-α-D-glucopyranoside. clockss.org While this specific example uses a methyl glucoside, the principles are applicable to ethyl glucoside derivatives. The strategic protection and activation of the hydroxyl groups are crucial for controlling the regioselectivity of the cyclization reaction. Researchers have found that the 2- and 3-positions on the glucoside play an important role in chirality recognition. clockss.org

The flexibility of the resulting macrocycle can be tuned by modifying the protecting groups on the glucopyranoside scaffold. For example, 4,6-di-O-ethyl-glucoside-based crown compounds have been synthesized and their catalytic efficiency compared to their 4,6-O-benzylidene analogues. mdpi.comnih.gov It was observed that the absence of the rigid benzylidene group, which results in a more flexible macrocycle, had a negative impact on the enantioselectivity in certain liquid-liquid two-phase reactions. nih.gov However, in some solid-liquid phase reactions, these more flexible azacrown ethers demonstrated high enantioselectivity. nih.gov

A variety of synthetic strategies have been employed to construct these macrocycles. These include Williamson etherification to build the polyether chain and subsequent cyclization. researchgate.net Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which has been used to create macrocycles incorporating 1,2,3-triazole units. researchgate.netbeilstein-journals.org This approach allows for the iterative coupling of carbohydrate-derived building blocks to generate diverse macrocyclic structures. beilstein-journals.org Ring-closing metathesis (RCM) is another key reaction for macrocyclization, often performed in greener solvents like ethyl acetate. beilstein-journals.org

The catalytic activity of these sugar-based azacrown ethers is influenced by several factors, including the monosaccharide unit itself, the substituent at the anomeric center, and any sidearms attached to the nitrogen atom of the macrocycle. mdpi.com For example, monoaza-15-crown-5-type lariat (B8276320) ethers derived from monosaccharides have shown particular promise as effective catalysts. mdpi.com

Table 1: Examples of Azacrown Ethers and Macrocycles Derived from Glucopyranoside Scaffolds

| Starting Material Derivative | Macrocycle Type | Synthetic Method(s) | Key Findings |

| (+)-(4,6-O-benzylidene)-O-methyl-α-D-glucopyranoside | Azacrown ether | Multi-step synthesis involving protection, alkylation, and cyclization. clockss.org | The 2,3-positions on the glucoside are crucial for chiral recognition. clockss.org |

| Methyl 4,6-di-O-ethyl-α-D-glucopyranoside | Azacrown ether | Comparison with 4,6-O-benzylidene analogues. mdpi.comnih.gov | Increased flexibility negatively affected enantioselectivity in some reactions but was highly effective in others. nih.gov |

| D-glucose derived building blocks | Triazole-containing macrocycle | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Ring-Closing Metathesis (RCM). beilstein-journals.org | Demonstrated an efficient and eco-friendly route to sugar-embedded macrocycles. beilstein-journals.org |

| Phenyl β-D-glucoside | Monoaza-15-crown-5 lariat ethers | Multi-step synthesis. rsc.org | Showed significant asymmetric induction in Michael addition and Darzens condensation reactions. rsc.org |

Synthesis of Fatty Acid Derivatives

Fatty acid derivatives of this compound, often referred to as sugar fatty acid esters (SFAEs), are nonionic surfactants with wide-ranging applications in the food, cosmetic, and pharmaceutical industries. mdpi.com Their synthesis can be achieved through both chemical and enzymatic methods, with the latter gaining favor due to its selectivity and milder reaction conditions. tudublin.ie

Enzymatic synthesis typically employs lipases to catalyze the esterification or transesterification between the glucoside and a fatty acid or its ester. mdpi.comresearchgate.net The choice of enzyme, solvent, and reaction parameters significantly influences the reaction's efficiency and the position of acylation on the glucopyranoside ring. For instance, in a solvent-free system, ethyl glucoside was found to react faster than methyl glucoside or glucose in esterification with fatty acids, suggesting that the ethyl group improves substrate solubility and/or compatibility with the enzyme's active site. mdpi.com

Several studies have explored the optimization of these enzymatic syntheses. Key parameters investigated include the source of the lipase, enzyme concentration, reuse of the enzyme, solvent composition, and substrate molar ratios. researchgate.net For example, in the lipase-catalyzed transesterification to produce alkyl glycoside fatty acid esters, a system using immobilized lipase from Candida antarctica in a benzene/pyridine (B92270) solvent mixture was found to be effective. researchgate.net

The synthesis can proceed via two main enzymatic pathways: esterification of the glucoside with a fatty acid, or transesterification of the glucoside with a fatty acid ester (e.g., a vinyl or methyl ester). mdpi.com The regioselectivity of the acylation is a critical aspect, with the primary hydroxyl group at the C-6 position often being the most reactive site.

Table 2: Research Findings on the Synthesis of Fatty Acid Derivatives of Glucosides

| Glucoside Substrate | Acyl Donor | Enzyme | Key Findings |

| Methyl glucoside, Octyl glucoside | Methyl oleate, Eicosapentaenoic acid, Docosahexaenoic acid | Lipases from various sources | Optimal conditions for transesterification were determined, achieving high incorporation of fatty acids. researchgate.net |

| Methyl glucoside | Fatty acids | Novozym 435 | Investigated the use of ionic liquids and deep eutectic solvents as reaction media. mdpi.com |

| Glucose | Fatty acid vinyl esters | Lipozyme TLIM | Compared transesterification in different solvent systems. mdpi.com |

| Ethyl glucoside | Fatty acids | Not specified | Reacted faster than methyl glucoside in a solvent-free esterification system. mdpi.com |

Mechanisms of Glycosidic Bond Formation and Cleavage

Acid-Catalyzed Hydrolysis Mechanisms

The glycosidic bond in this compound, like other alkyl glycosides, is susceptible to cleavage under acidic conditions through a process known as acid-catalyzed hydrolysis. masterorganicchemistry.com The generally accepted mechanism for this reaction involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen atom. cdnsciencepub.com This initial step forms a conjugate acid. cdnsciencepub.com

The subsequent and rate-determining step is the unimolecular cleavage of the C1-O bond, leading to the departure of the aglycone (ethanol in this case) and the formation of a cyclic oxocarbenium ion intermediate. cdnsciencepub.com This intermediate is stabilized by resonance. Finally, the oxocarbenium ion is rapidly attacked by a water molecule, followed by deprotonation, to yield D-glucose as a mixture of its α and β anomers. masterorganicchemistry.com

The rate of this hydrolysis is influenced by several factors, including the structure of the aglycone. Studies have shown that electron-donating groups on the aglycone can stabilize the transition state leading to the oxocarbenium ion, thus accelerating the hydrolysis rate. cdnsciencepub.com Conversely, electron-withdrawing groups tend to slow it down. cdnsciencepub.com The hydrolysis of glucosides with bulky aglycones, such as tertiary alcohols, proceeds much faster than those with smaller aglycones like methyl or ethyl groups, an effect attributed to the relief of steric strain upon formation of the planar oxocarbenium ion. cdnsciencepub.com

The kinetics of the acid-catalyzed hydrolysis of ethyl 1-thio-β-D-glucopyranoside have also been studied, providing insights into the mechanism of cleavage for related thio-glycosides. rsc.orgrsc.org

Enzymatic Hydrolysis by Glycosidases

Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the cleavage of glycosidic bonds. masterorganicchemistry.comnih.gov The hydrolysis of this compound can be efficiently carried out by β-glucosidases (EC 3.2.1.21), which are specific for β-glycosidic linkages. google.com These enzymatic reactions are characterized by high specificity and proceed under mild conditions. researchgate.net

Glycosidases are broadly classified into two major groups based on the stereochemical outcome of the reaction: retaining and inverting glycosidases. d-nb.info

Retaining glycosidases cleave the glycosidic bond via a double-displacement mechanism, resulting in a product with the same anomeric configuration as the substrate. nih.govd-nb.info This mechanism involves two key carboxylic acid residues in the enzyme's active site: a nucleophile and an acid/base catalyst. In the first step (glycosylation), the nucleophile attacks the anomeric carbon, and the acid catalyst protonates the glycosidic oxygen, leading to the departure of the aglycone (ethanol) and the formation of a covalent glycosyl-enzyme intermediate. d-nb.info In the second step (deglycosylation), the acid/base catalyst (now acting as a base) activates a water molecule, which then attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the sugar with a net retention of stereochemistry. d-nb.info

Inverting glycosidases utilize a single-displacement mechanism. Two carboxylic acid residues in the active site act as a general acid and a general base. A water molecule, activated by the base catalyst, directly attacks the anomeric carbon while the acid catalyst protonates the glycosidic oxygen, leading to the simultaneous cleavage of the glycosidic bond and inversion of the stereochemistry at the anomeric center. d-nb.info

The efficiency of enzymatic hydrolysis can also be influenced by the aglycone. Some glycosidases exhibit broad specificity for the aglycone, while others are more selective. nih.gov

Stereochemical Implications of Glycosylation and Deglycosylation

The stereochemistry at the anomeric carbon (C-1) is a defining feature of glycosides and is central to both their formation (glycosylation) and cleavage (deglycosylation). The glycosidic bond can exist in two stereochemical configurations: α or β. thieme-connect.de

In the context of glycosylation , the formation of this compound from D-glucose and ethanol (B145695) with an acid catalyst typically results in a mixture of both the α and β anomers. masterorganicchemistry.com However, enzymatic synthesis using glycosidases can be highly stereoselective. For example, the α-glucosyl transfer enzyme from Xanthomonas campestris selectively produces ethyl α-D-glucopyranoside from maltose (B56501) and ethanol. researchgate.netnih.gov The stereochemical outcome of chemical glycosylation can be influenced by various factors, including the protecting groups on the sugar, the nature of the activating group (leaving group) at the anomeric center, and the reaction conditions. thieme-connect.de For instance, a participating protecting group at the C-2 position, such as an acetyl group, can provide "anchimeric assistance" to favor the formation of a 1,2-trans-glycoside (the β-anomer for glucose). thieme-connect.de

During deglycosylation , the stereochemical outcome is dictated by the mechanism of the catalyst, as detailed in the sections above.

Acid-catalyzed hydrolysis proceeds through a planar oxocarbenium ion intermediate. The subsequent attack by water can occur from either face, leading to a mixture of α- and β-glucose, effectively scrambling the initial anomeric configuration. masterorganicchemistry.com

Enzymatic hydrolysis is stereospecific. A retaining glycosidase will yield a product with the same anomeric configuration as the starting glycoside (e.g., hydrolysis of ethyl β-D-glucopyranoside by a retaining β-glucosidase yields β-D-glucose). nih.govd-nb.info An inverting glycosidase will produce a sugar with the opposite anomeric configuration (e.g., hydrolysis of ethyl β-D-glucopyranoside by an inverting β-glucosidase yields α-D-glucose). d-nb.info

This precise stereochemical control is fundamental to the biological roles of glycosides and the utility of enzymes in their synthesis and modification. whiterose.ac.uk

Biological Activities and Molecular Mechanisms of Ethyl D Glucopyranoside

Modulatory Effects on Cellular Processes

Ethyl D-glucopyranoside, particularly its alpha anomer (ethyl α-D-glucoside), has demonstrated significant effects on the behavior and function of skin cells. These modulatory activities are crucial for maintaining skin homeostasis and responding to environmental stressors.

Studies have shown that ethyl α-D-glucoside can stimulate the proliferation of normal human dermal fibroblasts (NHDF), the primary cells responsible for producing the skin's structural matrix. nih.govresearchgate.net Research indicates that at a concentration of 0.48 μM, ethyl α-D-glucoside increased the proliferation of these fibroblasts by 121.0% compared to untreated cells. nih.govtandfonline.com

This compound also enhances the production of collagen, a key protein for skin strength and elasticity. researchgate.net At a concentration of 0.048 μM, ethyl α-D-glucoside was found to increase the amount of collagen I produced by NHDFs by 159.6%. nih.govtandfonline.comdntb.gov.ua This effect is supported by findings at the genetic level, where the compound upregulates the expression of genes responsible for collagen synthesis. Specifically, at a concentration of 0.48 μM, it increased the transcript levels of type I collagen genes (COL1A1 and COL1A2) by 152.4% and 129.7%, respectively, and the type III collagen gene (COL3A1) by 131.8%. nih.govtandfonline.com The mechanism appears to involve the increased expression of fibroblast growth factors (FGF), with FGF1 and FGF7 mRNA levels rising in response to the compound. nih.govtandfonline.com

Table 1: Effects of Ethyl α-D-Glucoside on Human Dermal Fibroblasts

| Parameter | Concentration | Result (Increase vs. Control) | Source(s) |

|---|---|---|---|

| Fibroblast Proliferation | 0.48 μM | 121.0% | nih.gov, tandfonline.com |

| Collagen I Production | 0.048 μM | 159.6% | nih.gov, tandfonline.com |

| COL1A1 Gene Expression | 0.48 μM | 152.4% | nih.gov, tandfonline.com |

| COL1A2 Gene Expression | 0.48 μM | 129.7% | nih.gov, tandfonline.com |

| COL3A1 Gene Expression | 0.48 μM | 131.8% | nih.gov, tandfonline.com |

| FGF1 mRNA Expression | 4.8 μM | 148.8% | nih.gov, tandfonline.com |

This compound and its analogs may influence key intracellular signaling pathways that regulate inflammation and cellular responses. Research on related compounds, such as Ethyl-α-D-galactopyranoside, has shown the ability to activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophage cells. bohrium.comfrontiersin.orgnih.gov This activation occurs through the promotion of phosphorylation of critical proteins within these cascades. frontiersin.org

In the NF-κB pathway, the compound was found to increase the phosphorylation of p65 and its inhibitory protein, IκBα. frontiersin.orgnih.gov The phosphorylation and subsequent degradation of IκBα allows the p65 subunit to translocate to the nucleus and activate gene transcription. frontiersin.org Similarly, in the MAPK pathway, the compound promotes the phosphorylation of JNK, Erk, and p38 kinases. frontiersin.orgnih.gov The activation of these pathways is a fundamental mechanism by which cells respond to external stimuli and regulate processes such as inflammation and cell growth. frontiersin.org

Ethyl α-D-glucoside has been reported to have protective effects on the skin barrier. researchgate.netdntb.gov.uaresearchgate.net Studies have noted its ability to suppress skin roughness and reduce transepidermal water loss (TEWL), particularly following exposure to ultraviolet B (UVB) irradiation. nih.govresearchgate.nettandfonline.com This suggests a role for the compound in maintaining and improving skin homeostasis and its moisturizing functions. nih.govdntb.gov.uaresearchgate.net By improving the skin's barrier function, it helps retain moisture and protect against environmental damage. researchgate.net

Enzyme Interaction and Inhibition Studies

The interactions of this compound with various enzymes are central to its biological effects, especially in metabolism and biosynthesis.

This compound has been observed to inhibit α-glucosidase. This enzyme, located in the small intestine, plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable glucose. ipb.ac.idresearchgate.net By inhibiting α-glucosidase, compounds can delay the digestion of carbohydrates, which in turn reduces the rate of glucose absorption and lowers the postprandial blood glucose spike. researchgate.netmdpi.com This mechanism is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.comnih.gov The inhibitory action of compounds like this compound on this enzyme highlights their potential role in the regulation of carbohydrate metabolism.

This compound is intrinsically linked to glycosylation reactions, acting as both a product and a participant. It can be synthesized enzymatically through a process called transglycosylation. acs.org Enzymes such as α-glucosidase from Aspergillus oryzae or α-glucosyl transferase from Xanthomonas campestris can catalyze the transfer of a glucose molecule from a donor like maltose (B56501) to an acceptor, which in this case is ethanol (B145695), to form Ethyl α-D-glucopyranoside. researchgate.netacs.org In these reactions, the compound can serve as a donor or acceptor of glycosyl groups, influencing various biochemical pathways. This enzymatic synthesis allows for the selective and high-yield production of specific anomers of the compound. researchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

This compound has demonstrated notable antioxidant properties, which are essential in mitigating cellular oxidative stress. The compound's antioxidant capacity is primarily attributed to its ability to scavenge free radicals and reduce lipid peroxidation. Research indicates that the antioxidant capability of this compound is significantly higher than that of some other glucose derivatives. The presence of hydroxyl groups on the glucopyranoside ring is believed to contribute to these antioxidant effects, similar to other phenolic and flavonoid glycosides which are known for their radical scavenging activities. tandfonline.com

The mechanism of action involves the donation of a hydrogen atom from the hydroxyl groups to neutralize free radicals, thereby preventing them from causing damage to cellular components like lipids, proteins, and DNA. tandfonline.com Studies on related glucopyranoside compounds have shown potent scavenging activity against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radicals, and superoxide (B77818) anions. tandfonline.comresearchgate.netmdpi.com For instance, certain phenylpropanoid glycosides exhibit strong radical scavenging activity, which is a key mechanism for inhibiting lipid oxidation. tandfonline.com Furthermore, some biophenolic glycosides isolated from natural sources have shown DPPH radical scavenging effects comparable to the natural antioxidant α-tocopherol and can inhibit lipid peroxidation in tissue homogenates. koreascience.kr While direct studies quantifying the specific radical scavenging rates of this compound are not extensively detailed in the provided results, the general consensus points to its role as a valuable antioxidant. nih.gov

Anti-inflammatory Effects and Cellular Repair Enhancement

In vitro studies have highlighted the significant anti-inflammatory and cellular repair-enhancing properties of this compound, particularly its alpha anomer (ethyl α-D-glucopyranoside). tandfonline.com This compound has been shown to modulate inflammatory responses and promote tissue repair processes, especially in skin cells. researchgate.net

One of the key mechanisms is the modulation of inflammatory cytokines. Research has shown that ethyl glucoside can decrease the levels of multiple cytokines, such as RANTES and MCP-1, which are chemotactic factors involved in the inflammatory response. researchgate.net A derivative, ethyl salicylate (B1505791) 2-O-β-D-glucoside, has been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in a dose-dependent manner by regulating the NF-κB signaling pathway. nih.gov

In the context of cellular repair, ethyl α-D-glucopyranoside has demonstrated a profound ability to enhance the proliferation of normal human dermal fibroblasts (NHDF) and stimulate the production of extracellular matrix components. tandfonline.comresearchgate.net Studies have shown that it can suppress skin roughness and transepidermal water loss following UVB irradiation. tandfonline.com This is achieved by upregulating the expression of genes associated with collagen synthesis and fibroblast growth factors. tandfonline.com Specifically, it has been reported to increase the expression of fibroblast growth factor I and VII, as well as type I and type III collagen genes (COL1A1, COL1A2, and COL3A1). tandfonline.com This suggests a crucial role for this compound in maintaining skin homeostasis and promoting wound healing. tandfonline.com

Table 1: Effect of Ethyl α-D-glucopyranoside on Human Dermal Fibroblasts

| Concentration | Fibroblast Proliferation Increase (%) | Collagen I Production Increase (%) |

|---|---|---|

| 0.048 µM | 113.1% (p < 0.01) | 159.6% (p < 0.01) |

| 0.48 µM | 121.0% (p < 0.01) | 151.6% (p < 0.01) |

| 4.8 µM | 110.6% (p < 0.01) | 144.0% (p < 0.01) |

Data sourced from a study on the effects of ethyl α-D-glucoside on normal human dermal fibroblasts. tandfonline.com

Antimicrobial Properties and Mechanisms of Action

Recent studies have revealed that this compound possesses significant antimicrobial activity against a variety of microorganisms. biosynth.com Its inhibitory effects have been observed against both bacteria and fungi, suggesting a broad-spectrum potential. biosynth.comajol.info

Disruption of Microbial Cell Membranes

One of the proposed mechanisms for the antimicrobial action of this compound is the disruption of the microbial cell membrane. biosynth.com The amphiphilic nature of the molecule, with its hydrophilic glucose head and more hydrophobic ethyl tail, may facilitate its interaction with the lipid bilayer of the cell membrane. This interaction can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov The ethyl group, in particular, is thought to enhance membrane permeability, allowing for better interaction with cellular targets. This mechanism is similar to that of other glycosides and surfactants that exhibit antimicrobial properties by compromising the integrity of the cell membrane.

Inhibition of Microbial Growth

This compound has been shown to directly inhibit the growth of various microbial strains. biosynth.com For example, it has demonstrated significant inhibitory effects on the plant pathogen Ralstonia solanacearum at concentrations above 1 µmol/disc. In some instances, it can also act as a chemoattractant for certain bacteria, which may have implications for managing microbial populations in specific environments. Studies on various glucopyranoside derivatives have consistently shown antibacterial and antifungal efficacy, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values being determined against several pathogenic microbes. nih.gov While the precise spectrum of activity for this compound is still under investigation, its ability to inhibit microbial growth makes it a compound of interest for potential applications in agriculture and as a preservative in various formulations. biosynth.com

Potential Roles in Drug Delivery Systems

This compound is being investigated for its potential applications in drug delivery systems, primarily due to its favorable biocompatibility and chemical properties. As a derivative of glucose, it is generally considered to be non-toxic and biodegradable, which are crucial characteristics for materials used in pharmaceutical formulations. nih.gov

The structure of this compound allows it to be used as a building block in the synthesis of more complex molecules for drug delivery. Its ability to form stable glycosidic bonds is a key feature that can be exploited for creating prodrugs or for conjugating drugs to the glucose moiety, potentially improving the drug's solubility, stability, and targeting. Furthermore, the surfactant-like properties of some glycosides, including the ability to form micelles, make them suitable for encapsulating and delivering hydrophobic drugs. ontosight.ai The biocompatibility of similar glucopyranoside surfactants has been evaluated, with some studies suggesting they have low toxicity and hemolytic activity, making them promising for biomedical applications. researchgate.net Although research in this area is still emerging, the inherent properties of this compound make it a promising candidate for the development of novel drug delivery platforms. nih.govontosight.ai

Biological Interactions, Absorption, and Metabolic Pathways

Intestinal Absorption Mechanisms

The absorption of Ethyl D-glucopyranoside in the small intestine is a process governed by specific transport mechanisms and is influenced by several factors that determine whether it is absorbed whole or after being broken down.

Research conducted on rat intestines has demonstrated that Ethyl α-D-glucopyranoside is primarily absorbed in its intact form through the sodium-dependent glucose transporter 1 (SGLT1). acs.orgnih.gov SGLT1 is a high-affinity transporter responsible for the uptake of glucose and galactose from the intestinal lumen into epithelial cells. nih.govmdpi.comguidetopharmacology.org The involvement of SGLT1 in the transport of Ethyl α-D-glucopyranoside was confirmed by experiments where its absorption into the small intestinal tissue was significantly reduced under specific conditions. acs.orgnih.gov These conditions included the elimination of sodium ions from the mucosal solution and the introduction of phlorizin, a known inhibitor of SGLT1. acs.orgnih.govnih.gov This evidence strongly indicates that the transporter recognizes the glucoside and facilitates its entry into the enterocytes via a sodium-coupled mechanism, similar to its primary substrate, D-glucose. acs.orgnih.govphysiology.org

The primary fate of this compound in the rat small intestine is absorption as an intact molecule, with hydrolysis playing a minor role. acs.orgnih.gov Studies using everted rat intestinal sacs showed that while some glucose liberated from the hydrolysis of Ethyl α-D-glucopyranoside was detected, it accounted for less than 4% of the total amount of the intact compound absorbed. acs.orgnih.gov This suggests a high degree of stability against enzymatic breakdown in the intestinal environment.

Factors that generally affect the hydrolysis of glycosides include pH, temperature, and the presence of specific enzymes (glycosidases). masterorganicchemistry.comcdnsciencepub.comresearchgate.netscience.gov In biological systems, the key factor is the presence and activity of intestinal enzymes. The low level of hydrolysis observed for Ethyl α-D-glucopyranoside indicates that it is a poor substrate for the brush border enzymes that readily break down other dietary carbohydrates. acs.orgnih.gov Therefore, the majority of the compound that reaches the small intestine is transported across the epithelium without being cleaved into ethanol (B145695) and glucose. acs.orgnih.gov

Enzymatic Hydrolysis in Biological Systems

While most this compound is absorbed intact, some enzymatic hydrolysis does occur. Its interaction with intestinal enzymes has been characterized, particularly in comparison to the breakdown of common dietary sugars.

The hydrolytic activity for Ethyl α-D-glucopyranoside in the rat intestine is notably low when compared to the hydrolysis of disaccharides like maltose (B56501) and sucrose. acs.orgnih.gov Crude enzyme preparations from rat intestinal acetone (B3395972) powder confirmed the presence of an enzyme capable of cleaving Ethyl α-D-glucopyranoside, but its efficiency was significantly lower than that of disaccharidases such as sucrase and maltase. acs.orgnih.gov This difference in activity underscores the structural specificity of intestinal glycosidases, which are highly optimized for breaking down common dietary sugars. cambridge.org

Table 1: Comparative Intestinal Hydrolytic Activity

| Substrate | Relative Hydrolytic Activity |

|---|---|

| Disaccharides (e.g., Maltose, Sucrose) | High |

| Ethyl α-D-glucopyranoside | Low acs.orgnih.gov |

Further investigation into the enzymatic interactions revealed that Ethyl α-D-glucopyranoside can act as an inhibitor of disaccharide hydrolysis. acs.orgnih.gov It exhibits a mixed-type inhibition pattern against the hydrolysis of both maltose and sucrose. acs.orgnih.gov However, its inhibitory effect is weak. acs.orgnih.gov The concentrations of Ethyl α-D-glucopyranoside required to achieve 50% inhibition (IC50) of maltase and sucrase activity were found to be substantially higher than those of other known inhibitors like arabinose and the potent drug acarbose. acs.orgnih.govnih.gov This indicates that while it can interfere with the breakdown of disaccharides, it is not a potent inhibitor in a physiological context. nih.gov

Table 2: Inhibitory Effect on Disaccharidase Activity

| Inhibitor | Inhibition Type | Potency |

|---|---|---|

| Ethyl α-D-glucopyranoside | Mixed-type (for maltose and sucrose) acs.orgnih.gov | Weak (Higher IC50 than acarbose) acs.orgnih.gov |

| Acarbose | Competitive | Potent nih.govchemrxiv.org |

| Arabinose | Not specified in source | Potent (Lower IC50 than Ethyl α-D-glucopyranoside) nih.gov |

Role as a Chemoattractant in Microbial Systems

Beyond its interactions within the mammalian intestine, this compound serves as a chemical signal in the microbial world. It has been identified as a specific chemoattractant for certain bacteria. researchgate.net Research has isolated Ethyl β-D-glucopyranoside from tomato root exudates and identified it as a novel chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum, the causative agent of bacterial wilt. tandfonline.comnih.gov

The chemotactic response is specific and concentration-dependent, with unambiguous activity observed at concentrations above 1 µmol/disc. tandfonline.comnih.gov Notably, its stereoisomers and the parent molecule, D-glucose, were inactive, highlighting the high degree of specificity in the bacterial chemoreceptor's recognition of the ethyl glycoside structure. nih.gov This finding suggests that specific plant metabolites like this compound can mediate the interactions between plants and microorganisms in the rhizosphere. tandfonline.com

Table 3: Chemoattractant Profile of Ethyl β-D-glucopyranoside

| Feature | Finding | Source |

|---|---|---|

| Target Organism | Ralstonia solanacearum | tandfonline.comnih.gov |

| Source | Tomato root exudates | tandfonline.comnih.gov |

| Activity Threshold | > 1 µmol/disc | nih.gov |

| Specificity | Stereoisomers and D-glucose were inactive | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl α-D-glucopyranoside |

| Ethyl β-D-glucopyranoside |

| Glucose (D-glucose) |

| Galactose (D-galactose) |

| Maltose |

| Sucrose |

| Arabinose |

| Acarbose |

| Phlorizin |

| Ethanol |

Attraction of Specific Bacterial Species (e.g., Ralstonia solanacearum)

Ethyl β-D-glucopyranoside has been identified as a novel and specific chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum. nih.govtandfonline.com This bacterium is the causative agent of bacterial wilt, a devastating disease affecting a wide range of plants, including tomatoes. nih.gov The compound was isolated from the root exudates of tomato plants (Solanum lycopersicum) through a bioassay-guided fractionation process. nih.gov

Research has demonstrated that ethyl β-D-glucopyranoside exhibits unambiguous chemotactic activity for R. solanacearum at concentrations above 1.0 µmol/disc. tandfonline.com The attraction is highly specific; its stereoisomers, such as ethyl α-D-glucopyranoside and ethyl β-L-glucopyranoside, showed no chemoattractive activity. tandfonline.com Furthermore, related simple sugars like D-glucose, D-galactose, and D-fructose were also found to be inactive, highlighting the specificity of the bacterial response to the ethyl β-D-glucopyranoside structure. tandfonline.com

While amino acids like L-glutamine are known potent chemoattractants for R. solanacearum, the amount of ethyl β-D-glucopyranoside secreted by tomato seedlings is estimated to be significantly higher—potentially tenfold or more—than that of strongly chemoattractive amino acids. tandfonline.com This suggests that ethyl β-D-glucopyranoside is a key signal molecule in the plant's root exudates that mediates the interaction with this specific bacterium. tandfonline.com

| Compound | Observed Activity for R. solanacearum | Effective Concentration | Source |

|---|---|---|---|

| Ethyl β-D-glucopyranoside | Active Chemoattractant | >1.0 µmol/disc | nih.govtandfonline.com |

| Ethyl α-D-glucopyranoside | Inactive | Not Applicable | tandfonline.com |

| D-Glucose | Inactive | Not Applicable | nih.govtandfonline.com |

| L-Glutamine | Active Chemoattractant | ~1/30th the concentration of Ethyl β-D-glucopyranoside for similar activity | tandfonline.com |

Molecular Basis of Chemoattraction and Receptor Interactions

The chemoattraction of bacteria to chemical signals is mediated by a sophisticated signal transduction pathway. researchgate.net This process begins with the binding of a ligand, such as this compound, to a specific transmembrane receptor known as a Methyl-accepting Chemotaxis Protein (MCP). biorxiv.orgresearchgate.net In bacteria like Ralstonia, the chemotaxis system includes a conserved set of cytoplasmic proteins (CheA, CheW, CheB, CheR, CheY) that process the signal from the MCPs and modulate the direction of flagellar rotation, resulting in biased movement toward the attractant. biorxiv.org

The interaction between ethyl β-D-glucopyranoside and R. solanacearum is highly specific, which strongly implies the involvement of a dedicated MCP receptor. tandfonline.com The fact that the α-anomer of the compound fails to elicit a response indicates that the bacterial receptor's binding pocket is stereospecific, precisely recognizing the configuration of the β-glycosidic bond. nih.govtandfonline.com While several MCPs in R. solanacearum have been characterized for their roles in sensing amino acids, organic acids, and borate, the specific MCP that binds this compound has not yet been definitively identified. biorxiv.org

In other bacteria, such as Escherichia coli, chemotaxis towards certain carbohydrates is linked to the phosphotransferase system (PTS). molbiolcell.org This system relays a signal to the MCP-CheW-CheA signaling complexes. nih.govmolbiolcell.org It is plausible that a similar mechanism, involving a specific receptor that interacts with the core chemotaxis machinery, underlies the response of R. solanacearum to this compound.

| Component | General Function | Relevance to this compound | Source |

|---|---|---|---|

| Methyl-accepting Chemotaxis Protein (MCP) | Transmembrane receptor that binds to specific chemical ligands (attractants or repellents). | A specific, yet-to-be-identified MCP is presumed to bind ethyl β-D-glucopyranoside, initiating the chemotactic response. | biorxiv.orgresearchgate.net |

| CheA | A histidine kinase that autophosphorylates upon receptor signaling. | Its activity is modulated by the binding of the attractant to the MCP. | biorxiv.orgnih.gov |

| CheY | A response regulator that, when phosphorylated by CheA, interacts with the flagellar motor. | Reduced CheY phosphorylation upon attractant binding leads to smooth swimming towards the source. | researchgate.netmolbiolcell.org |

| CheW | A linker protein that couples MCPs to the CheA kinase. | Essential for the formation of the receptor-kinase signaling complex. | researchgate.net |

Excretion and Metabolic Fate in Mammalian Systems

In mammalian systems, alkyl glycosides like this compound undergo metabolic processing. europa.eu Following oral ingestion, these compounds are expected to be absorbed and subsequently hydrolyzed. europa.eufederalregister.gov The primary metabolic pathway involves the enzymatic cleavage of the O-glycosidic bond. europa.eu

This hydrolysis breaks down this compound into its constituent components: glucose and ethanol. europa.eu This process is analogous to the metabolism of other simple alkyl glycosides, where the molecule is cleaved into its sugar and fatty alcohol parts. europa.eufederalregister.gov

Once cleaved, the resulting metabolites enter the body's standard metabolic pathways. europa.eu Glucose enters the carbohydrate metabolic pathway, where it can be used for energy via glycolysis or stored. europa.eu Ethanol is metabolized primarily in the liver through its well-established oxidative pathways. The metabolites are typically water-soluble substances that are readily excreted from the body, primarily via urine. federalregister.gov The presence of ethyl glucoside has been detected in human urine following dietary exposure, confirming its absorption and subsequent excretion. researchgate.net

| Process | Description | Metabolites Produced | Source |

|---|---|---|---|

| Hydrolysis | Enzymatic cleavage of the O-glycosidic bond. | Glucose and Ethanol | europa.eu |

| Metabolism of Glucose | Enters the central carbohydrate metabolic pathway (e.g., glycolysis). | Carbon dioxide (CO₂) and Water (H₂O) | europa.eu |

| Metabolism of Ethanol | Enters alcohol metabolism pathways, primarily in the liver. | Metabolized to acetaldehyde (B116499) and then acetate. | europa.eu |

| Excretion | Elimination of water-soluble metabolites from the body. | Primarily excreted in urine. | federalregister.govresearchgate.net |

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For Ethyl D-glucopyranoside, ¹H NMR spectroscopy is used to identify the protons within the molecule. In studies of human urine, key signals for ethyl glucoside were identified, including a characteristic triplet for the methyl (CH₃) protons of the ethyl group at a chemical shift (δ) of approximately 1.24 ppm and the anomeric proton signal at 4.93 ppm. nih.gov Further structural details are elucidated using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), which help to assign all proton and carbon signals unambiguously. nih.gov

Below is a table of representative ¹H NMR spectral data for this compound.

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Ethyl-CH₃ | 1.24 | Triplet (t) |

| Anomeric H-1 | 4.93 | Doublet (d) |

| Glucosyl Protons | 3.33 - 4.64 | Multiplet (m) |

| Ethyl-CH₂ | 3.89 | Doublet of quartets (dq) |

| Data derived from studies on ethyl glucoside in biological samples. nih.govhmdb.ca |

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₈H₁₆O₆, corresponding to a monoisotopic mass of approximately 208.09 Da. nih.gov

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can identify and quantify the compound in complex mixtures. The fragmentation of glycosides in MS typically involves the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar unit (glycone) and the non-sugar portion (aglycone). semanticscholar.orgnih.gov For derivatized this compound (e.g., after acetylation for GC-MS analysis), specific multiple reaction monitoring (MRM) transitions can be used for highly sensitive and selective detection. Key MRM transitions for acetylated ethyl glucoside have been identified as m/z 157.0 > 115.1 (quantifying transition) and m/z 157.0 > 73.1 and m/z 141.0 > 81.0 (qualifying transitions). nih.gov

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed for analysis, purification, and separation from related compounds like glucose.

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. shimadzu.com For the analysis of non-volatile compounds like glucosides, a derivatization step is typically required to increase their volatility. In the case of this compound, the hydroxyl groups are often acetylated using reagents like acetic anhydride (B1165640) and pyridine (B92270) before GC analysis. nih.govresearchgate.net